N-benzyl-3-iodo-4-methoxybenzamide
Description
N-Benzyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4), an iodine atom at the meta position (C3), and a benzyl substituent attached to the amide nitrogen. Its structure combines lipophilicity (from the benzyl and iodinated aromatic ring) with hydrogen-bonding capability (via the amide and methoxy groups), influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
N-benzyl-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C15H14INO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
DDNXDICNGNFRKS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
Structural and Functional Group Analysis
Physicochemical Properties
Lipophilicity (LogP) :
Solubility :
- Benzyl derivatives generally exhibit low aqueous solubility, necessitating formulation with co-solvents.
- Piperidinyl and sulfonamide groups improve solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
